molecular formula C14H9FN2 B11883803 2-(2-Fluorophenyl)quinazoline

2-(2-Fluorophenyl)quinazoline

Cat. No.: B11883803
M. Wt: 224.23 g/mol
InChI Key: QFXBNKCKCSUFDX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 2-position of the phenyl ring in this compound enhances its chemical properties and biological activities, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)quinazoline can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)quinazoline is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

2-(2-fluorophenyl)quinazoline

InChI

InChI=1S/C14H9FN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H

InChI Key

QFXBNKCKCSUFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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